molecular formula C10H12O4 B2638062 (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol CAS No. 2380591-04-6

(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol

Cat. No.: B2638062
CAS No.: 2380591-04-6
M. Wt: 196.202
InChI Key: OTWXNEVVRWFHJI-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol is a chemical compound characterized by its oxolane ring structure with a hydroxyphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyphenol and an oxolane derivative.

    Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the formation of the oxolane ring. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a controlled temperature.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a diol or other reduced derivatives.

    Substitution: The phenoxy group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a diol.

Scientific Research Applications

(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxolane ring structure may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(4-methoxyphenoxy)oxolan-3-ol: This compound has a methoxy group instead of a hydroxy group, which may affect its reactivity and biological activity.

    (3R,4R)-4-(4-chlorophenoxy)oxolan-3-ol: The presence of a chlorine atom can influence the compound’s chemical properties and interactions.

Uniqueness

(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol is unique due to its specific combination of a hydroxyphenoxy group and an oxolane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(3R,4R)-4-(4-hydroxyphenoxy)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-12H,5-6H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWXNEVVRWFHJI-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)OC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)OC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.